molecular formula C9H16O4 B8611741 2-Ethoxycarbonyl-4-methylpentanoic acid

2-Ethoxycarbonyl-4-methylpentanoic acid

Cat. No. B8611741
M. Wt: 188.22 g/mol
InChI Key: QLDRWYAZMWIZFZ-UHFFFAOYSA-N
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Patent
US04421744

Procedure details

Ethyl 2-(ethoxycarbonyl)-4-(methyl)pentanoate (6 g., 28 mM) was dissolved in ethanol (9 ml.) and 4 N-aqueous sodium hydroxide (7 ml.) was added. The mixture was stirred at ambient temperature for 1 hour and then evaporated. The residue was diluted with water (30 ml.) and the aqueous solution was washed with diethyl ether (3×10 ml.). The combined ethereal washings were backextracted with water (5 ml.). The combined aqueous phases were acidified to pH 3 at 0° C. with citric acid, and the resulting oil was extracted into ethyl acetate (4×20 ml.). The combined extracts were washed with water (2×20 ml.) and dried (MgSO4). The mixture was filtered and the solvent was evaporated to give 2-ethoxycarbonyl-4-methylpentanoic acid as an oil. The structure was confirmed by NMR.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]([CH2:12][CH:13]([CH3:15])[CH3:14])[C:7]([O:9]CC)=[O:8])=[O:5])[CH3:2].[OH-].[Na+]>C(O)C>[CH2:1]([O:3][C:4]([CH:6]([CH2:12][CH:13]([CH3:14])[CH3:15])[C:7]([OH:9])=[O:8])=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)OC(=O)C(C(=O)OCC)CC(C)C
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was diluted with water (30 ml.)
WASH
Type
WASH
Details
the aqueous solution was washed with diethyl ether (3×10 ml.)
CUSTOM
Type
CUSTOM
Details
were acidified to pH 3 at 0° C. with citric acid
EXTRACTION
Type
EXTRACTION
Details
the resulting oil was extracted into ethyl acetate (4×20 ml.)
WASH
Type
WASH
Details
The combined extracts were washed with water (2×20 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C(C(=O)O)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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